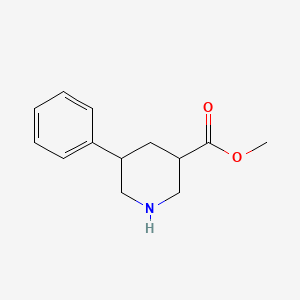

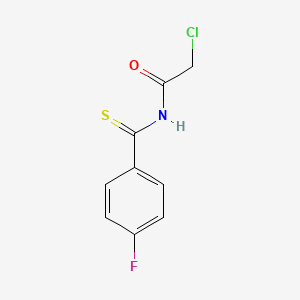

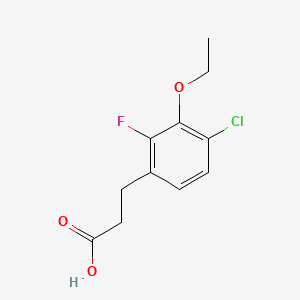

![molecular formula C7H5ClN2O2 B1428503 8-氯-1H-吡啶[2,3-B][1,4]噁唑-2(3H)-酮 CAS No. 1198154-62-9](/img/structure/B1428503.png)

8-氯-1H-吡啶[2,3-B][1,4]噁唑-2(3H)-酮

描述

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one, also known as 8-chloro-1H-pyrido[2,3-b]oxazin-2-one, is a chemical compound belonging to the oxazinone class of heterocyclic compounds. It is an important building block in the synthesis of various pharmaceuticals, as well as being a key intermediate in the preparation of various organic compounds. This compound is a white, crystalline solid that is insoluble in water and is stable under normal conditions. It is also highly reactive and is used in a variety of laboratory and industrial processes.

科学研究应用

Cancer Therapy: FGFR Inhibitors

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression and development of several cancers . These compounds can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy.

Anti-Tumor Activity: Synthesis and Biological Evaluation

The compound’s derivatives exhibit significant anti-tumor activity. They have been designed and synthesized to target various cancer cell lines, showing moderate to excellent antiproliferative activity. This suggests their potential use in developing new anti-cancer agents .

Molecular Docking and Dynamics

These derivatives have also been used in molecular docking and dynamics simulations to understand their interactions with cancer-related proteins. This helps in predicting their biological activity and optimizing their structures for better efficacy .

Design of Novel Anti-Cancer Agents

The compound serves as a key intermediate in the design of novel anti-cancer agents. By introducing different functional groups, researchers can increase the antiproliferative activity of the derivatives, leading to the development of more potent anti-cancer drugs .

Pharmacophore Development

The introduction of sulfonyl groups substituted by electron-donating groups has been shown to increase the antiproliferative activity of the compound’s derivatives. This information is valuable for the development of pharmacophores for antitumor drugs .

Lead Compound Optimization

Due to its low molecular weight and potent FGFR inhibitory activity, the compound’s derivatives are considered appealing lead compounds for further optimization in drug development processes .

Targeting Signal Transduction Pathways

The compound’s derivatives can target signal transduction pathways that regulate organ development, cell proliferation, and migration. This makes them relevant for research in not only cancer but also other diseases involving these pathways .

Clinical Investigation and Drug Approval

Some derivatives of this compound are currently under clinical investigation for the treatment of various cancers. The FDA has already approved certain derivatives, highlighting their importance and potential in therapeutic applications .

属性

IUPAC Name |

8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYJENXXRAZUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CN=C2O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

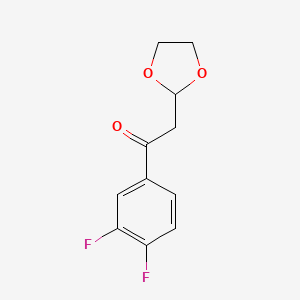

![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)

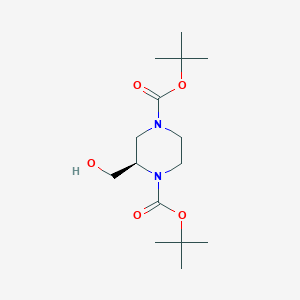

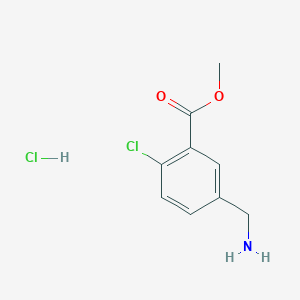

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

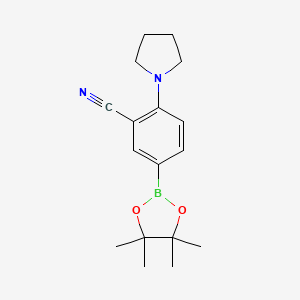

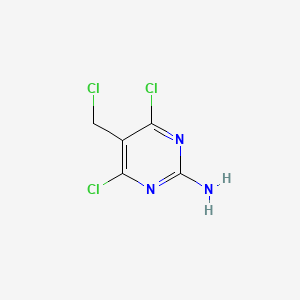

![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)